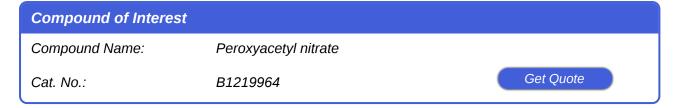


The Discovery and Atmospheric Chemistry of Peroxyacetyl Nitrate: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyacetyl nitrate (PAN), a key component of photochemical smog, has a rich history intertwined with the emergence of atmospheric chemistry as a critical field of scientific inquiry. First identified in the polluted air of Southern California, PAN is a secondary pollutant, not emitted directly but formed from the atmospheric reactions of precursor pollutants in the presence of sunlight. Its significance extends beyond urban smog; it is a potent eye irritant (lachrymator), a toxic agent to plants (phytotoxin), and a crucial reservoir and transport species for nitrogen oxides (NOx) in the troposphere, influencing air quality on regional and global scales. This technical guide provides a comprehensive overview of the discovery and history of PAN research, its physicochemical properties, atmospheric chemistry, toxicological effects, and the experimental protocols central to its study. The information is tailored for researchers, atmospheric scientists, and professionals in fields such as toxicology and drug development who may encounter the physiological effects of reactive nitrogen species.

Discovery and Historical Milestones

The story of PAN begins in the 1940s and 50s with the investigation of a new type of air pollution plaguing Los Angeles, characterized by reduced visibility, crop damage, and eye irritation. This "photochemical smog" was distinct from the sulfurous smog of London.



- Early 1950s: Dutch-American chemist Arie Jan Haagen-Smit, then at the California Institute
 of Technology, conducted pioneering experiments demonstrating that ozone, a major
 component of this smog, was not directly emitted but formed from photochemical reactions
 between hydrocarbons and nitrogen oxides from sources like automobile exhaust and
 industrial facilities.[1][2][3] Haagen-Smit's work laid the foundation for understanding the
 formation of secondary pollutants.[1][2]
- 1956: Researchers Edgar Stephens, Philip Hanst, Robert Doerr, and William Scott at the
 Franklin Institute, using a novel long-path infrared (IR) gas cell, identified an unknown
 component in irradiated mixtures of nitrogen oxides and hydrocarbons, which they labeled
 "Compound X".[4][5] This compound exhibited strong and unique absorption bands in the
 infrared spectrum.[4][5]
- 1958-1960: Further studies, notably by Stephens and O. Clifton Taylor, identified "Compound X" as a key phytotoxicant responsible for the characteristic "bronzing" and "glazing" damage observed on plant leaves in the Los Angeles area.[4] This research linked the laboratory-generated compound directly to the environmental damage being observed.
- 1961: In his seminal textbook, "Photochemistry of Air Pollution," Philip Leighton detailed the work that led Edgar Stephens to correctly identify the structure of "Compound X" as peroxyacetyl nitrate (CH₃C(O)OONO₂).[4]
- 1963: Ellis Darley and colleagues developed a crucial analytical method for PAN using gas chromatography with a newly invented electron capture detector (ECD).[4] This technique was far more sensitive than IR spectroscopy and became the standard for routine monitoring of PAN in the atmosphere.[4][6]
- 1970s and Beyond: Research expanded to understand PAN's role as a reservoir for NOx.
 Hanwant Singh was the first to recognize that PAN's thermal stability at colder, higher
 altitudes allows it to transport NOx over long distances, releasing it in warmer, remote
 regions where it can then contribute to ozone formation.[4][7] This discovery shifted the
 perception of PAN from a purely urban pollutant to a globally significant atmospheric
 component.[4][7]

Physicochemical and Toxicological Data



Quantitative data are essential for modeling PAN's atmospheric behavior and assessing its impact. The following tables summarize key properties.

Table 1: Physical and Chemical Properties of

Peroxyacetyl Nitrate

Property	Value	Reference(s)
Chemical Formula	C ₂ H ₃ NO ₅	[1][2]
Molar Mass	121.05 g/mol	[1][2][8]
CAS Number	2278-22-0	[2][8]
Appearance	Colorless gas or unstable liquid	[2][8]
Melting Point	-48.5 °C	[9]
Vapor Pressure	29.2 mmHg at 298 K (25 °C)	[1]
Henry's Law Constant	0.000278 m³·atm/mol at 298 K	[1]
Solubility	Soluble in nonpolar solvents like pentane, benzene, CCl ₄ , CHCl ₃	[6][10]
Atmospheric Lifetime	Strongly temperature- dependent; ~30 minutes at 25°C, several months at colder temperatures	[3][11]

Table 2: Toxicological Data for Peroxyacetyl Nitrate



Endpoint	Species	Concentration / Dose	Effect	Reference(s)
Eye Irritation	Human	\geq 0.64 mg/m ³ (for 2 hours)	Lachrymator effect (eye irritation)	[1][3][5]
Eye Irritation	Human	A few parts per billion (ppb)	Lachrymator effect (eye irritation)	[12]
Acute Inhalation	Rat (Wistar)	LC ₅₀ : 470 mg/m ³ (4 hours)	Mortality	[3][5]
Acute Inhalation	Mouse	LC ₃₀ : 718-743 mg/m³ (2 hours)	Mortality, severe lung lesions	[5][13]
Phytotoxicity	Various Plants	10-50 times more toxic than ozone	Leaf bronzing, glazing, collapsed tissue	[4][11]

Table 3: Typical Atmospheric Concentrations of

Peroxyacetyl Nitrate

Environment	Typical Concentration Range	Reference(s)
Remote/Background	< 0.1 μ g/m³; tens of parts per trillion (ppt)	[1][14]
Rural	0.1 ppb to ~2 ppb	[15]
Urban (Polluted)	0.3 to 2 ppbv; up to 25 μg/m³ (Germany) or >200 μg/m³ (historic LA)	[1][8]
Urban (Megacities)	Beijing: 3.79 ± 3.26 ppbv; Santiago: 6.4 ppbv	[14]

Atmospheric Chemistry of PAN



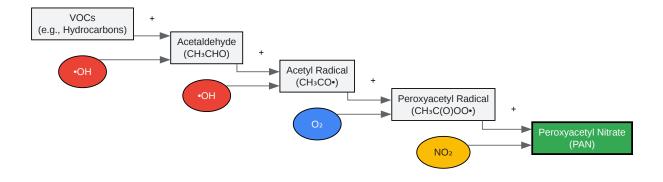
PAN is a secondary pollutant formed through a series of photochemical reactions. Its lifecycle is governed by a temperature-dependent equilibrium, which is key to its role as a transport agent for NOx.

Formation of Peroxyacetyl Nitrate

The formation of PAN begins with the oxidation of volatile organic compounds (VOCs), such as acetaldehyde, in the atmosphere. The process can be summarized in the following steps:

- Oxidation of VOCs: VOCs are oxidized by hydroxyl radicals (•OH), forming aldehydes and other products. Acetaldehyde (CH₃CHO) is a key precursor.
- Formation of Acetyl Radical: The resulting acetaldehyde is then attacked by another •OH radical, forming an acetyl radical (CH₃CO•).
- Formation of Peroxyacetyl Radical: The acetyl radical rapidly reacts with molecular oxygen (O₂) to form the peroxyacetyl radical (CH₃C(O)OO•).
- Reversible Reaction with NO₂: The peroxyacetyl radical then enters into a reversible, temperature-dependent equilibrium with nitrogen dioxide (NO₂) to form PAN.

This formation pathway is a critical component of photochemical smog, linking VOC and NOx emissions to the production of harmful oxidants.



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Figure 1: Simplified atmospheric formation pathway of **Peroxyacetyl Nitrate** (PAN).

Degradation and Role as a NOx Reservoir

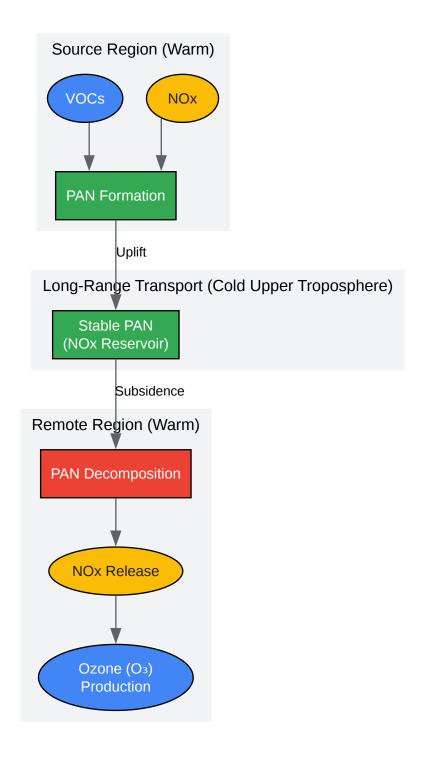
The primary sink for PAN in the troposphere is thermal decomposition. The bond between the peroxyacetyl radical and the nitrogen dioxide group is relatively weak and breaks at warmer temperatures.

 $CH_3C(O)OONO_2 \rightleftharpoons CH_3C(O)OO \bullet + NO_2$

This equilibrium is highly sensitive to temperature.

- In cold air (e.g., upper troposphere), the forward reaction is favored, and PAN is stable, effectively sequestering NOx. Its lifetime can be several months, allowing for long-range transport.[11][12]
- In warm air (e.g., near the surface), the reverse reaction dominates. PAN decomposes, releasing the peroxyacetyl radical and, crucially, NO₂. This release of NO₂ in remote, often NOx-limited environments, can fuel the photochemical production of ozone.[1][2]





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Figure 2: Role of PAN as a reservoir and transport mechanism for NOx.

Experimental Protocols



The study of PAN requires specialized methods for its synthesis, purification, and detection due to its high reactivity and thermal instability.

Synthesis of Peroxyacetyl Nitrate

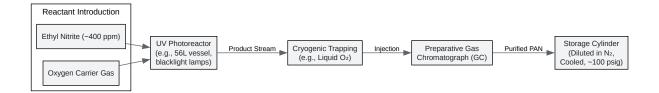
Method 1: Gas-Phase Photolysis of Ethyl Nitrite

This method, developed by Stephens and colleagues, is a common laboratory procedure for producing PAN for research purposes.[16][17]

- Principle: Ethyl nitrite (C₂H₅ONO) is photolyzed in the presence of oxygen (O₂) using
 ultraviolet (UV) light. The photolysis generates radicals that lead to the formation of the
 peroxyacetyl radical, which then combines with NO₂ (also a photolysis product) to form PAN.
- Apparatus:
 - A large volume (e.g., 56-liter) glass photoreactor.[16]
 - A bank of blacklight UV fluorescent tubes (e.g., 40-watt).[16]
 - A system for introducing reactant gases (ethyl nitrite, oxygen) at controlled concentrations.
 - A preparative-scale gas chromatograph for purification.[16]
- Procedure:
 - Flush the photoreactor with a carrier gas (e.g., dry oxygen or air).
 - Introduce ethyl nitrite vapor at a low concentration (e.g., ~400 ppm) into the reactor with a continuous flow of oxygen.[16]
 - Irradiate the mixture with UV lamps for a specified period.
 - The effluent from the reactor, containing PAN and various by-products (acetaldehyde, acetic acid, methyl nitrate, ethyl nitrate), is passed to a purification system.[16]
 - The product stream is cryogenically trapped and then injected into a preparative-scale gas chromatograph to separate PAN from impurities.[6]



- The purified PAN is collected, diluted in an inert gas like dry nitrogen, and stored in cooled, high-pressure cylinders.[16]
- Safety Note: Pure, condensed PAN is extremely explosive and should never be handled in its liquid state. [2][9] All syntheses are performed at low concentrations in the gas phase.



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Figure 3: Experimental workflow for the synthesis and purification of PAN.

Detection and Measurement of PAN

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This has been the benchmark technique for ambient PAN measurement since its development in 1963.[4][6]

- Principle: An air sample is injected into a gas chromatograph. The components of the sample
 are separated based on their affinity for a stationary phase within the GC column. PAN is a
 strong electron-capturing compound, making the Electron Capture Detector (ECD)
 exceptionally sensitive for its detection.
- Apparatus:
 - Gas Chromatograph.
 - Electron Capture Detector (ECD) or a non-radioactive Pulsed Discharge Detector (PDD).
 [18][19]



- A packed or capillary GC column (e.g., 10 m x 0.53 mm fused silica trifluoropropylmethyl polysiloxane).[18]
- For low concentrations, a sample preconcentration system (cryogenic trap) is used.[18]
 [20]
- Calibration system using a known concentration of PAN or by converting a known concentration of NO₂.[15]

Procedure:

- Sampling: A known volume of air is drawn through a sample loop. For trace-level analysis, the sample is first drawn through a cryogenic trap (e.g., cooled to -38°C or with liquid oxygen) to concentrate PAN.[18][20]
- Injection/Desorption: The sample loop is injected onto the GC column. If a trap is used, it
 is rapidly heated (e.g., to 60°C) to desorb the trapped compounds onto the column.[18]
- Separation: The carrier gas (e.g., helium) pushes the sample through the GC column. PAN
 is separated from other atmospheric components that may also give an ECD signal (e.g.,
 chlorinated hydrocarbons).
- Detection: As PAN elutes from the column, it enters the ECD. The detector measures a
 decrease in a standing current caused by PAN capturing electrons, generating a signal
 peak.
- Quantification: The area of the peak is proportional to the concentration of PAN in the sample, determined by calibration with a PAN standard.

Method 2: Long-Path Infrared (LP-IR) Spectroscopy

This was the original technique used to discover PAN.[4][6] While less sensitive than GC-ECD, it is valuable for laboratory studies at higher concentrations.

 Principle: An infrared beam is passed multiple times through a long cell containing the gas sample. The absorption of IR radiation at specific wavelengths characteristic of PAN's molecular vibrations is measured.



Apparatus:

- A long-path gas cell (e.g., 30 meters) with internal mirrors (Pfund or White cell configuration) to achieve a very long optical path length.[21][22][23]
- An infrared spectrometer (e.g., FTIR).
- An IR source (e.g., globar) and detector.

Procedure:

- The long-path cell is filled with the sample gas mixture.
- An infrared spectrum of the sample is recorded.
- $\circ~$ The absorbance at PAN's characteristic absorption bands (e.g., near 8.6 μm and 12.6 $\mu m)$ is measured.[23]
- The concentration is determined using the Beer-Lambert law, based on the known absorption cross-section of PAN.

Conclusion

From its discovery as the mysterious "Compound X" in the smog-filled skies of Los Angeles to its recognition as a key player in global atmospheric chemistry, **peroxyacetyl nitrate** has been a subject of intense scientific investigation for over six decades. The research history of PAN is a testament to the power of interdisciplinary collaboration, from the plant pathologists who first characterized its damaging effects to the chemists who unraveled its structure and atmospheric lifecycle. The development of sophisticated analytical techniques, born from necessity, has enabled a deeper understanding of its role as a lachrymator, phytotoxin, and long-range transporter of nitrogen oxides. For researchers today, understanding the chemistry and toxicology of PAN remains crucial for developing effective air quality management strategies and for assessing the broader health impacts of photochemical pollutants.

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